molecular formula C23H31N3O3 B7175105 1-[(1-Benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea

1-[(1-Benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea

Cat. No.: B7175105
M. Wt: 397.5 g/mol
InChI Key: NJVIENZRPPNDPT-UHFFFAOYSA-N
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Description

1-[(1-Benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a urea moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an amine with an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1-Benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, potentially affecting processes like inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Shares the piperidine and benzyl groups but lacks the urea moiety.

    3-Methoxyphenethylamine: Contains the methoxyphenyl group but lacks the piperidine and urea components.

    N-Benzylurea: Contains the benzyl and urea groups but lacks the piperidine and methoxyphenyl components.

Uniqueness

1-[(1-Benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(1-benzylpiperidin-3-yl)methyl]-3-[2-hydroxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-29-21-11-5-10-20(13-21)22(27)15-25-23(28)24-14-19-9-6-12-26(17-19)16-18-7-3-2-4-8-18/h2-5,7-8,10-11,13,19,22,27H,6,9,12,14-17H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVIENZRPPNDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NCC2CCCN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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